1-(Trimethylsilyl)piperazine
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Overview
Description
1-(Trimethylsilyl)piperazine is a chemical compound that is part of the piperazine family, which is known for its diverse range of pharmacological activities. Piperazine derivatives are often synthesized and modified to enhance their properties for various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of piperazine derivatives is a key area of research due to their potential therapeutic applications. For instance, the metabolites of a cerebral vasodilator were synthesized to confirm their structures, which suggests that similar synthetic methods could be applied to 1-(Trimethylsilyl)piperazine . Additionally, the reaction of N-trimethylsilyl compounds with diketene to produce piperidine derivatives indicates a possible synthetic route for 1-(Trimethylsilyl)piperazine .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. The synthesis of novel piperazine derivatives with different substituents has been reported, and their structures were confirmed using various spectroscopic methods . These methods could be employed to analyze the molecular structure of 1-(Trimethylsilyl)piperazine.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions to form new compounds. For example, the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides to produce monoacylated piperazine derivatives demonstrates the reactivity of the piperazine moiety . This reactivity could be relevant for the chemical reactions involving 1-(Trimethylsilyl)piperazine.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Although the specific properties of 1-(Trimethylsilyl)piperazine are not detailed in the provided papers, the studies on other piperazine derivatives can give insights into the solubility, stability, and reactivity of such compounds . These properties are important for the practical applications of 1-(Trimethylsilyl)piperazine in various fields.
Scientific Research Applications
Forensic Toxicology and Drug Analysis
- 1-(Trimethylsilyl)piperazine derivatives, such as 1-(3-trifuoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP), have been analyzed in human hair using gas chromatography-mass spectrometry. This methodology is significant in forensic toxicology for the detection and quantitation of these compounds in biological samples (Barroso et al., 2010).
Pharmacological Activity of Piperazine Derivatives
- Piperazine derivatives, including those with 1-(Trimethylsilyl)piperazine structure, demonstrate central pharmacological activities by activating the monoamine pathway. These activities encompass therapeutic applications such as antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).
Development of Positron Emission Tomography Radiotracers
- Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine have been studied for their potential use in positron emission tomography (PET) radiotracers. Modifications to reduce lipophilicity in these compounds are crucial for their application in medical imaging and diagnostics (Abate et al., 2011).
Organometallic Compound Reactions
- Research has been conducted on the reaction of N-Trimethylsilyl derivatives with diketene, leading to the formation of linear adducts and oxazinone derivatives. These findings are significant in the field of organometallic chemistry, particularly in the synthesis of novel compounds (Suzuki et al., 1974).
Synthesis of Anti-HIV Agents
- N-Methylpiperazine has been used for preparing unsymmetrical bis-ureas with piperazine base as potential anti-HIV agents. This illustrates the role of piperazine derivatives in developing therapeutics for viral infections (El‐Faham et al., 2008).
CO2 Capture and Environmental Applications
- Trimethylsilylated ethanolamines and piperazines have been synthesized and investigated for their reaction with CO2, demonstrating potential applications in environmental science, particularly in CO2 capture technologies (Herbig et al., 2019).
Future Directions
properties
IUPAC Name |
trimethyl(piperazin-1-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIRNRRFVPFJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626286 |
Source
|
Record name | 1-(Trimethylsilyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)piperazine | |
CAS RN |
540494-46-0 |
Source
|
Record name | 1-(Trimethylsilyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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